Cas no 34105-70-9 (2-ethyl-4-nitrophenol)

2-Ethyl-4-nitrophenol is a nitrophenol derivative characterized by its ethyl substitution at the ortho position relative to the hydroxyl group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its nitro and hydroxyl functional groups make it a versatile precursor for further chemical modifications. The ethyl group enhances solubility in organic solvents, facilitating its use in various reaction conditions. The compound exhibits moderate stability under standard conditions but requires careful handling due to potential sensitivity to light and heat. Its precise reactivity profile makes it valuable for controlled synthetic applications in industrial and research settings.
2-ethyl-4-nitrophenol structure
2-ethyl-4-nitrophenol structure
Product Name:2-ethyl-4-nitrophenol
CAS No:34105-70-9
MF:C8H9NO3
MW:167.161962270737
MDL:MFCD01707371
CID:1466077
PubChem ID:214742
Update Time:2025-10-28

2-ethyl-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4-nitrophenol
    • 34105-70-9
    • Phenol, 2-ethyl-4-nitro-
    • 3-06-00-01659 (Beilstein Handbook Reference)
    • DTXSID20187701
    • BRN 2555533
    • ethyl p-nitrophenol
    • SCHEMBL4231830
    • 2-ethyl-4-nitro-phenol
    • YKTXVKQLETVLJG-UHFFFAOYSA-N
    • MDL: MFCD01707371
    • Inchi: 1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
    • InChI Key: YKTXVKQLETVLJG-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C=C1CC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 167.05827
  • Monoisotopic Mass: 167.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.261
  • Boiling Point: 320.4°C at 760 mmHg
  • Flash Point: 144.1°C
  • Refractive Index: 1.582
  • PSA: 63.37

2-ethyl-4-nitrophenol Pricemore >>

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Additional information on 2-ethyl-4-nitrophenol

Professional Introduction to 2-ethyl-4-nitrophenol (CAS No. 34105-70-9)

2-ethyl-4-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 34105-70-9, is a significant organic compound with a nitro-substituted aromatic structure. This compound has garnered considerable attention in the field of chemical and pharmaceutical research due to its versatile reactivity and potential applications. The presence of both an ethyl group and a nitro group on the benzene ring imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The molecular structure of 2-ethyl-4-nitrophenol consists of a benzene ring substituted with an ethyl group at the 2-position and a nitro group at the 4-position. This arrangement results in a molecule that is both electron-deficient (due to the nitro group) and electron-rich (due to the ethyl group), which can influence its interactions with biological targets. The nitro group, in particular, is known for its ability to participate in various chemical reactions, including reduction to an amine or diazotization, while the ethyl group can enhance lipophilicity, potentially improving bioavailability.

In recent years, 2-ethyl-4-nitrophenol has been studied for its potential applications in pharmaceutical development. The nitroaromatic scaffold is a common motif in many drugs and bioactive molecules, and modifications to this core structure can lead to compounds with enhanced therapeutic properties. For instance, researchers have explored derivatives of 2-ethyl-4-nitrophenol as precursors for antimalarial and antimicrobial agents. The ability of the nitro group to undergo redox reactions makes it particularly interesting for designing prodrugs or drugs that require metabolic activation.

One of the most intriguing aspects of 2-ethyl-4-nitrophenol is its role as a building block in heterocyclic chemistry. By reacting this compound with various nitrogen-containing reagents, chemists can construct complex heterocycles that may exhibit novel biological activities. For example, studies have shown that condensation reactions between 2-ethyl-4-nitrophenol and hydrazines can yield pyrazole derivatives, which are known for their anti-inflammatory and antimicrobial properties. These derivatives often serve as leads for further drug development due to their favorable pharmacokinetic profiles.

The synthesis of 2-ethyl-4-nitrophenol itself is an area of active research. Traditional methods involve nitration of ethylbenzene or Friedel-Crafts alkylation followed by selective nitration. However, modern synthetic approaches have focused on greener and more efficient methods, such as catalytic processes that minimize waste and energy consumption. These advancements not only improve the sustainability of producing 2-ethyl-4-nitrophenol but also open up new possibilities for scaling up its synthesis for industrial applications.

From a computational chemistry perspective, 2-ethyl-4-nitrophenol has been used as a model system to study electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the ethyl and nitro groups influence the molecule's electronic properties, such as frontier molecular orbitals (FMOs) and hydrogen bonding interactions. These computational studies are crucial for designing experiments and predicting the behavior of 2-ethyl-4-nitrophenol in various chemical environments.

The biological activity of 2-ethyl-4-nitrophenol has also been explored in detail. While it may not be directly used as a therapeutic agent, it serves as an important intermediate in synthesizing more active compounds. For example, researchers have investigated its potential as an antioxidant or radical scavenger due to the electron-withdrawing nature of the nitro group. Additionally, its derivatives have been tested for their effects on enzymes such as cytochrome P450 monooxygenases, which play a critical role in drug metabolism.

In conclusion, 2-ethyl-4-nitrophenol (CAS No. 34105-70-9) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable building block for designing new drugs, while its reactivity allows for diverse synthetic transformations. As research continues to uncover new applications for this compound, it is likely to remain an important molecule in the chemical biology landscape.

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